molecular formula C16H18BrNO4S B13369424 4-bromo-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide

4-bromo-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No.: B13369424
M. Wt: 400.3 g/mol
InChI Key: RVHGMECOCTUICJ-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide is a complex organic compound with the molecular formula C14H14BrNO3S. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methoxybenzyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide typically involves multiple steps, starting with the bromination of a suitable benzene derivative. The ethoxy and methoxybenzyl groups are introduced through nucleophilic substitution reactions. The final step involves the formation of the sulfonamide group through a reaction with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine atom or other substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can replace the bromine atom or other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and methoxybenzyl chloride are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce dehalogenated compounds.

Scientific Research Applications

4-Bromo-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The ethoxy and methoxybenzyl groups contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide: Similar structure but lacks the ethoxy group.

    4-Bromo-3-methoxy-N-phenylbenzamide: Contains a methoxy group and a phenylbenzamide core.

    4-Bromo-3-methylbenzonitrile: Features a bromine atom and a methyl group on a benzonitrile core.

Uniqueness

4-Bromo-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and methoxybenzyl groups distinguishes it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H18BrNO4S

Molecular Weight

400.3 g/mol

IUPAC Name

4-bromo-3-ethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C16H18BrNO4S/c1-3-22-16-10-14(8-9-15(16)17)23(19,20)18-11-12-4-6-13(21-2)7-5-12/h4-10,18H,3,11H2,1-2H3

InChI Key

RVHGMECOCTUICJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)Br

Origin of Product

United States

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